molecular formula C11H23N3O3 B2805588 4-[3-(4-Azidobutoxy)propoxy]butan-1-ol CAS No. 2413868-96-7

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol

Cat. No. B2805588
CAS RN: 2413868-96-7
M. Wt: 245.323
InChI Key: YDGUJZIJCWRXOQ-UHFFFAOYSA-N
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Description

“4-[3-(4-Azidobutoxy)propoxy]butan-1-ol” is a chemical compound that can be used for pharmaceutical testing . It is related to “4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol”, which has a CAS Number of 91337-40-5 and a molecular weight of 220.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-(4-Azidobutoxy)propoxy]butan-1-ol” are not specified in the search results. Its related compound, “4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol”, is described as an oil , which might suggest similar properties for “4-[3-(4-Azidobutoxy)propoxy]butan-1-ol”.

Scientific Research Applications

Electropolymerization Studies

A study by Bıyıklıoğlu and Alp (2017) focused on the synthesis and electropolymerization studies of non-aggregated silicon naphthalocyanines (SiNcs) bearing electropolymerizable groups. The research explored the aggregation behavior of SiNcs in various solvents and their electrochemical properties. This study highlights the potential of using specific functional groups for creating non-aggregated, electropolymerizable materials with applications in electronics and materials science (Bıyıklıoğlu & Alp, 2017).

Stereoselective Olefin Formation

McCague (1987) discussed the acid-catalyzed dehydration of diastereoisomers to achieve stereoselective syntheses, with potential implications in the synthesis of pharmaceuticals such as tamoxifen. This research underlines the significance of structural manipulation at the molecular level to achieve desired chemical outcomes, which could be relevant for designing compounds with specific functionalities like "4-[3-(4-Azidobutoxy)propoxy]butan-1-ol" for targeted applications (McCague, 1987).

Stereoselective Epoxidation

Archelas, Hartmans, and Tramper (1988) conducted stereoselective epoxidation of olefins using alkene-utilizing bacteria. Their work on the enantiomeric compositions of epoxides demonstrates the potential of biocatalysis in achieving precise stereoselectivity in chemical synthesis, relevant to the development and modification of compounds including "4-[3-(4-Azidobutoxy)propoxy]butan-1-ol" for specialized applications (Archelas, Hartmans, & Tramper, 1988).

Homogeneous Catalysis for 1-Propenyloxybutan-1-ol Synthesis

Urbala (2020) reported on the solvent-free, ruthenium-catalyzed isomerization of allyl ethers for producing 1-propenyloxybutan-1-ol, showcasing an atom-economical and environmentally sustainable method with potential applications in the synthesis of monomers for photopolymerizable systems. This highlights the importance of catalysis in synthesizing compounds with specific functionalities for industrial applications (Urbala, 2020).

Future Directions

The future directions for the use of “4-[3-(4-Azidobutoxy)propoxy]butan-1-ol” are not specified in the search results. Its use in pharmaceutical testing suggests potential applications in drug development or biological research.

properties

IUPAC Name

4-[3-(4-azidobutoxy)propoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c12-14-13-6-1-3-8-16-10-5-11-17-9-4-2-7-15/h15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUJZIJCWRXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCOCCCCO)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Azidobutoxy)propoxy]butan-1-ol

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